molecular formula C12H11ClN2O2S B5067503 N-(2-aminophenyl)-4-chlorobenzenesulfonamide CAS No. 56539-06-1

N-(2-aminophenyl)-4-chlorobenzenesulfonamide

Cat. No.: B5067503
CAS No.: 56539-06-1
M. Wt: 282.75 g/mol
InChI Key: XOMKKZWMWOCGTL-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 2-aminophenylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-(2-aminophenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the antibacterial effects observed with sulfonamide compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)benzamide
  • N-(2-aminophenyl)-4-methylbenzenesulfonamide
  • N-(2-aminophenyl)-4-bromobenzenesulfonamide

Uniqueness

N-(2-aminophenyl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKKZWMWOCGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287019
Record name N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56539-06-1
Record name NSC48644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of o-phenylenediamine (4 mmol) in DCM (20 mL) and pyridine (4 mL) at 0° C., 4-chlorobenzenesulfonyl chloride (4.4 mmol) was added in small portions. The reaction mixture was then gradually warmed to RT with stirring continued until the reaction was complete as determined by TLC or LC-MS. The reaction mixture was then diluted with DCM (20 mL). The organic phase was washed with water (2×20 mL) and 20 mL of brine. The organic phase was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue obtained was purified by flash column chromatography eluting with DCM/EtOAc to give 960 mg of N-(2-aminophenyl)-4-chlorobenzenesulfonamide. LC: Tr 0.92 min, MS: 284.0 (M+1)+.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1-L three-neck flask, o-phenylenediamine (56.13 g) was added to pyridine (350 ml) and the resultant solution was stirred with a stirrer bar to dissolve the compound. The solution was cooled in an ice-water bath, so that the temperature inside the reaction mixture became 2-3° C. 4-Chlorophenylsulfonyl chloride (73.04 g) was dissolved in pyridine (100 ml) and the resultant solution was added dropwise to the aforementioned mixture by using dropping funnel. The reaction temperature was maintained at 10° C. or lower and the dropping step required 70 minutes. The reaction mixture exhibited deep-purplish-red color. Subsequently, the mixture was stirred at 10° C. or lower for 15 minutes. The flask was removed from the ice-water bath and returned to room temperature. The mixture was further stirred for one hour. The solvent, pyridine, was removed with an aspirator under reduced pressure at 50° C. and the residue was diluted in ethyl acetate (1 L). The resultant solution was transferred to a 2-L separating funnel and water (0.5 L) and an adequate volume of a 2N hydrochloride solution were added thereto. The volume of the 2N hydrochloride solution to be added was regulated so that the pH of the washing solution became 2-3. The washing solution was extracted with ethyl acetate (0.3 L×2). The thus-obtained ethyl acetate layer was washed with saturated brine (0.3 L×3) and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and red crystals were precipitated. Ethyl acetate (0.3 L) was added to the thus-obtained crystals to dissolve the crystals. Subsequently, the crystals were re-crystallized from the mixture of solvents (hexane:ethyl acetate=10:1). The thus-produced crystals were collected through suction-filtration, washed with the same solvent mixture, and air-dried, to thereby yield pale-yellow crystals (79.28 g). The mother liquid for re-crystallization and the washing solution were combined. Subsequently, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (30 ml), and the mixture of solvents (100 ml) (hexane:ethyl acetate=10:1) was added thereto, followed by re-crystallization. The thus-obtained crystals were subjected to suction-filtration, washed, and air-dried, to thereby produce pale-yellow crystals (6.41 g). Through the second re-crystallization, the target product (85.69 g) was obtained.
Quantity
56.13 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.04 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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